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Compound of Interest

Ethyl 3-(2-
Compound Name:
cyanophenoxy)propanoate

Cat. No. B7867885

Spectroscopic Identification of Ethyl 3-(2-
cyanophenoxy)propanoate: A Comparative
Guide

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of chemical
research and drug development. This guide provides a comparative analysis of spectroscopic
techniques for confirming the identity of Ethyl 3-(2-cyanophenoxy)propanoate, a molecule of
interest in synthetic chemistry. By presenting predicted and experimental data alongside
detailed protocols, this document serves as a practical resource for researchers engaged in the
characterization of complex organic molecules.

Comparison with a Structural Isomer: Ethyl 3-(4-
cyanophenoxy)propanoate

To provide a robust framework for identification, we compare the expected spectroscopic data
of Ethyl 3-(2-cyanophenoxy)propanoate with its structural isomer, Ethyl 3-(4-
cyanophenoxy)propanoate. The difference in the substitution pattern on the aromatic ring
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(ortho- vs. para-) gives rise to distinct spectroscopic signatures, particularly in Nuclear
Magnetic Resonance (NMR) spectroscopy.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted *H NMR, 13C NMR, and key FT-IR vibrational
frequencies for Ethyl 3-(2-cyanophenoxy)propanoate and its para-substituted isomer. Mass
spectrometry data is also included to aid in the confirmation of the molecular weight and
fragmentation patterns.

Table 1: Predicted *H NMR Data (in CDCls, 400 MHz)

Assignment Ethyl 3-(2- Ethyl 3-(4-
cyanophenoxy)propanoate cyanophenoxy)propanoate

Ethyl -CHs ~1.25 ppm (t, 3H) ~1.25 ppm (t, 3H)
Ethyl -CHa2- ~4.15 ppm (q, 2H) ~4.15 ppm (q, 2H)
-CH2-CO ~2.80 ppm (t, 2H) ~2.80 ppm (t, 2H)
-O-CHz- ~4.30 ppm (t, 2H) ~4.25 ppm (t, 2H)
Aromatic H ~7.55-7.65 ppm (m, 2H) ~7.60 ppm (d, 2H)
Aromatic H ~6.95-7.05 ppm (m, 2H) ~6.95 ppm (d, 2H)

Table 2: Predicted 13C NMR Data (in CDCls, 100 MHz)
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Assignment Ethyl 3-(2- Ethyl 3-(4-
cyanophenoxy)propanoate cyanophenoxy)propanoate
Ethyl -CHs ~14.2 ppm ~14.2 ppm
Ethyl -CH2- ~60.9 ppm ~60.9 ppm
-CH2-CO ~34.5 ppm ~34.5 ppm
-O-CHz2- ~65.0 ppm ~65.5 ppm
C-CN ~103 ppm ~105 ppm
CN ~116 ppm ~119 ppm
Aromatic C-O ~160 ppm ~162 ppm
Other Aromatic C ~115, 122, 134, 135 ppm ~115, 134 ppm
C=0 ~172.0 ppm ~172.0 ppm
Table 3: Key FT-IR Vibrational Frequencies (cm™1)
Ethyl 3-(2- Ethyl 3-(4-

Functional Group

cyanophenoxy)propanoate

cyanophenoxy)propanoate

C=N stretch

~2225-2235

~2220-2230

C=0 stretch (ester)

~1730-1740

~1730-1740

C-O stretch (ester)

~1250 and 1100

~1250 and 1100

Aromatic C-H bend

~750 (ortho-disubstituted)

~830 (para-disubstituted)

Aromatic C=C stretch

~1600, 1500

~1600, 1500

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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Ethyl 3-(2-cyanophenoxy)propanoate & Ethyl

Parameter
3-(4-cyanophenoxy)propanoate
Molecular Formula C12H13NOs3
Molecular Weight 219.24 g/mol
M]* (m/z) 219

174 ([M-OCzHs]*), 146 ([M-COOCzHs]*), 120
([C7HaNO]*), 92 ([CeH4O]*)

Key Fragments (m/z)

Experimental Protocols

To experimentally verify the identity of a synthesized batch of Ethyl 3-(2-

cyanophenoxy)propanoate, the following spectroscopic analyses should be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.
'H NMR Acquisition:
o Instrument: 400 MHz NMR spectrometer.

o Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a
pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 16-32 scans).

13C NMR Acquisition:
o Instrument: 100 MHz NMR spectrometer.

o Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220
ppm. A longer acquisition time and a higher number of scans (typically 1024 or more) will
be necessary to obtain a good spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

o Data Acquisition:
o Instrument: FT-IR spectrometer.

o Parameters: Record the spectrum from 4000 to 400 cm~1. Perform a background scan
with the clean plates before running the sample.

Mass Spectrometry (MS)

» Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a
gas chromatograph (GC-MS).

o Data Acquisition:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.

Workflow for Compound Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of Ethyl 3-(2-
cyanophenoxy)propanoate using the described spectroscopic techniques.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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